molecular formula C17H17N3O2 B12108353 3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12108353
M. Wt: 295.34 g/mol
InChI Key: RITUGHQUNDVDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid group at the 6-position, a methyl group at the 7-position, and a 4-isopropylphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-isopropylbenzaldehyde with 3-amino-5-methylpyrazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-isopropylphenyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 3-(4-Ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 3-(4-Propylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Uniqueness

3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the isopropyl group at the 4-position of the phenyl ring, which may confer distinct steric and electronic properties

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

7-methyl-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C17H17N3O2/c1-10(2)12-4-6-13(7-5-12)15-9-19-20-11(3)14(17(21)22)8-18-16(15)20/h4-10H,1-3H3,(H,21,22)

InChI Key

RITUGHQUNDVDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.